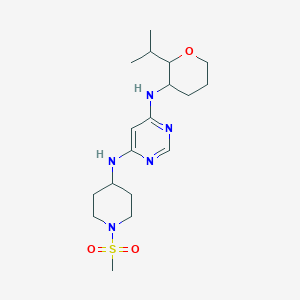![molecular formula C18H19NO4S B7444810 3-[(1-Phenylcyclobutyl)sulfamoylmethyl]benzoic acid](/img/structure/B7444810.png)
3-[(1-Phenylcyclobutyl)sulfamoylmethyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1-Phenylcyclobutyl)sulfamoylmethyl]benzoic acid is an organic compound that features a benzoic acid moiety linked to a phenylcyclobutyl group via a sulfamoylmethyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(1-Phenylcyclobutyl)sulfamoylmethyl]benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the phenylcyclobutyl derivative, which is then reacted with a sulfamoyl chloride to introduce the sulfamoyl group. The final step involves coupling this intermediate with a benzoic acid derivative under suitable conditions, such as the presence of a base and a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The benzylic position adjacent to the aromatic ring can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced at the sulfamoyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoic acid moiety, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nitration using concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Conversion of benzylic carbon to carboxylic acid.
Reduction: Formation of amines from the sulfamoyl group.
Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic ring.
Applications De Recherche Scientifique
3-[(1-Phenylcyclobutyl)sulfamoylmethyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 3-[(1-Phenylcyclobutyl)sulfamoylmethyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active sites, while the aromatic moieties can engage in π-π interactions, enhancing binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Benzoic acid derivatives: Compounds like 4-aminobenzoic acid and 3-nitrobenzoic acid share the benzoic acid core but differ in their substituents.
Cyclobutyl derivatives: Compounds such as 1-phenylcyclobutane and 1-(4-methylphenyl)cyclobutane have similar cyclobutyl structures but lack the sulfamoylmethyl linkage.
Uniqueness: 3-[(1-Phenylcyclobutyl)sulfamoylmethyl]benzoic acid is unique due to the presence of both the phenylcyclobutyl and sulfamoylmethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler analogs.
Propriétés
IUPAC Name |
3-[(1-phenylcyclobutyl)sulfamoylmethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c20-17(21)15-7-4-6-14(12-15)13-24(22,23)19-18(10-5-11-18)16-8-2-1-3-9-16/h1-4,6-9,12,19H,5,10-11,13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOPZVVZNVRVQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)NS(=O)(=O)CC3=CC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[1-[2-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]cyclohexyl]acetic acid](/img/structure/B7444729.png)
![1-(Furan-2-ylmethyl)-3-[2-methyl-3-(propylsulfonylamino)phenyl]-1-prop-2-ynylurea](/img/structure/B7444733.png)
![5-[(4-Methylpyridin-3-yl)methyl]-3-(1-pyridin-4-ylcyclobutyl)-1,2,4-oxadiazole](/img/structure/B7444753.png)
![4-[(2-Chlorophenyl)-ethylsulfamoyl]-5-methylfuran-2-carboxylic acid](/img/structure/B7444754.png)
![2-[4-[[(1-Propan-2-ylimidazol-4-yl)sulfonylamino]methyl]phenyl]acetic acid](/img/structure/B7444766.png)
![N-[[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]methyl]-1H-indol-7-amine](/img/structure/B7444769.png)
![(2-Ethoxy-1,3-oxazol-4-yl)-(2-methyl-1,8-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B7444776.png)

![3-[[(2-Fluoro-6-methylphenyl)sulfonylamino]methyl]benzoic acid](/img/structure/B7444791.png)
![4-chloro-2-[(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)sulfonyl]benzoic acid](/img/structure/B7444794.png)
![4-[2-(2-Methylphenoxy)butylcarbamoyl]morpholine-2-carboxylic acid](/img/structure/B7444800.png)
![3-[(3-Methylpiperidin-1-yl)sulfonyl-(pyridin-2-ylmethyl)amino]propanoic acid](/img/structure/B7444808.png)
![2-[4-[(2-Methylpyrazole-3-carbonyl)amino]naphthalen-1-yl]oxyacetic acid](/img/structure/B7444820.png)
![3-[(1,5-Dimethylpyrazol-4-yl)sulfonylamino]-3-thiophen-2-ylpropanoic acid](/img/structure/B7444835.png)
